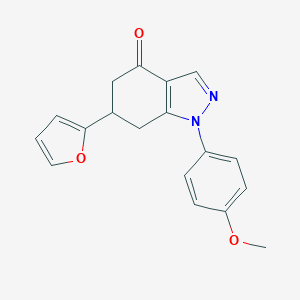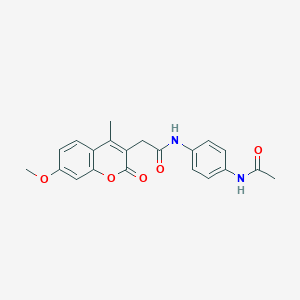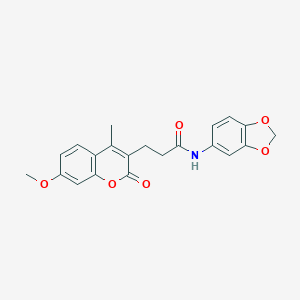![molecular formula C25H28N4O3 B360320 N-Butyl-1-(3-Methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-carboxamid CAS No. 900880-12-8](/img/structure/B360320.png)
N-Butyl-1-(3-Methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound. It belongs to the class of pyrrolopyrazine derivatives, which are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . These compounds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The specific molecular structure analysis of this compound is not available in the retrieved literature.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the specific chemical reactions involving “N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide”.Wissenschaftliche Forschungsanwendungen
Synthese von unsymmetrisch tetrasubstituierten Pyrrolen
Diese Verbindung wird bei der Synthese von unsymmetrisch tetrasubstituierten Pyrrolen verwendet . Die gewünschten Pyrrole wurden mit Ausbeuten von bis zu 99 % und guter Toleranz gegenüber funktionellen Gruppen erhalten . Pyrrole gehören zu den wichtigsten Heterocyclen in Pharmazeutika und Agrochemikalien .
Aggregation-induzierte Emissionsverstärkung (AIEE)-Eigenschaften
Pyrrolo[1,2-a]pyrimidine, die als synthetische Anwendung von NH-Pyrrolen synthetisiert wurden, zeigen unvorhergesehene zeitabhängige, aggregationsinduzierte Emissionsverstärkungs (AIEE)-Eigenschaften . Dies könnte potenzielle Anwendungen im Bereich der Optoelektronik und Sensorik haben.
Antidepressive und anxiolytische Wirkung
Die Verbindung wird auch als GML-3 bezeichnet, eine Substanz mit antidepressiver und anxiolytischer Wirkung . Dies deutet auf potenzielle Anwendungen im Bereich der psychischen Gesundheit und Neurowissenschaften hin.
Biologische Aktivitäten von Pyrrolopyrazinderivaten
Nach einigen Erkenntnissen zeigten Pyrrolo[1,2-a]pyrazinderivate stärkere antibakterielle, antifungale und antivirale Aktivitäten . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller und antiviraler Medikamente hin.
Kinasehemmung
Pyrrolo[1,2-a]pyrazinderivate zeigten eine stärkere Aktivität bei der Kinasehemmung . Kinaseinhibitoren sind wichtige Medikamente zur Behandlung von Krebs und entzündlichen Erkrankungen.
Entschützung von N-Boc-geschützten Heteroarenen
Ein serendipitäres Ergebnis ermöglichte die Verwendung von 3-Methoxypropylamin als mildes Entschützungsmittel für verschiedene N-Boc-geschützte Heteroarene . Dies könnte potenzielle Anwendungen im Bereich der synthetischen Chemie haben.
Wirkmechanismus
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on the biological activities exhibited by similar compounds, it can be inferred that the compound may affect a variety of pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the biological activities exhibited by similar compounds, it can be inferred that the compound may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not yet known. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
This will help in the design and synthesis of new leads to treat various diseases .
Biochemische Analyse
Biochemical Properties
N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These interactions are primarily inhibitory, reducing the activity of these enzymes and proteins, which in turn modulates inflammatory responses and other cellular processes .
Cellular Effects
The effects of N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide on various cell types are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it inhibits the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines. Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of prostaglandins, which are mediators of inflammation. Furthermore, it interacts with DNA-binding proteins, altering gene expression patterns and leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide vary with dosage in animal models. At lower doses, it effectively reduces inflammation and modulates immune responses without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and DNA-binding proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
Eigenschaften
IUPAC Name |
N-butyl-6-(3-methoxypropyl)-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-3-4-14-27(19-11-6-5-7-12-19)25(31)21-18-20-23(28(21)16-10-17-32-2)26-22-13-8-9-15-29(22)24(20)30/h5-9,11-13,15,18H,3-4,10,14,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVWOZPJEYYGNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3,5-trimethyl-6-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B360238.png)

![6-amino-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}methyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B360243.png)

![2-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide](/img/structure/B360249.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B360253.png)
![3-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B360255.png)
![4,7-dimethyl-5-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]-2H-chromen-2-one](/img/structure/B360257.png)

![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B360259.png)
![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B360262.png)
![5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B360263.png)
![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360264.png)
![4-bromo-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360265.png)
